molecular formula C18H19FN6 B2918943 3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine CAS No. 2117405-13-5

3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine

Cat. No.: B2918943
CAS No.: 2117405-13-5
M. Wt: 338.4 g/mol
InChI Key: AJIAMIPUWJQSPR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

SEN177 primarily targets the human glutaminyl cyclase (hQC) and glutaminyl-peptide cyclotransferase-like (QPCTL) proteins . These enzymes are involved in the cyclization of N-terminal glutamine or glutamate residues on target proteins, leading to the formation of pyroglutamate residues .

Mode of Action

SEN177 binds to hQC and QPCTL, inhibiting their enzymatic activity . The binding mode of SEN177 to hQC differs from that of known hQC inhibitors . The inhibition of these enzymes by SEN177 prevents the formation of pyroglutamate residues on target proteins .

Biochemical Pathways

The inhibition of hQC and QPCTL by SEN177 affects the amyloidogenic process involved in neurological disorders like Alzheimer’s disease (AD) and Huntington’s disease (HD) . The cyclization of N-terminal glutamine or glutamate residues on β-amyloid peptides by these enzymes leads to the formation of N-pyroglutamic acid peptides (pE-Aβ), which exhibit elevated neurotoxicity and a tendency to aggregate . By inhibiting these enzymes, SEN177 reduces the formation of these toxic aggregates .

Pharmacokinetics

It is known that sen177 has demonstrated relevant pharmacological properties in in vivo models of huntington’s disease .

Result of Action

SEN177 greatly reduces the early stages of mutant huntingtin (HTT) oligomerisation and reduces the percentage of neurons with Q80 aggregates . This suggests that SEN177 could potentially be used in the treatment of neurological disorders like HD and AD .

Biochemical Analysis

Biochemical Properties

SEN177 plays a significant role in biochemical reactions, particularly as an inhibitor of human glutaminyl cyclase (hQC). This enzyme is responsible for the cyclization of N-terminal Gln or Glu β-amyloid peptides, leading to N-pyroglutamic acid peptides (pE-Aβ) that are associated with neurological disorders .

Cellular Effects

SEN177 has demonstrated in vitro activity against polyglutamine toxicity and has been shown to reduce aggregates in mammalian cells, primary neurons, and in a Drosophila model . This suggests that SEN177 can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of SEN177 involves its binding to hQC, which differs from that of known hQC inhibitors. This binding interaction leads to the inhibition of the enzyme, thereby preventing the formation of N-pyroglutamic acid peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SEN177 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of SEN177 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

SEN177 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of SEN177 with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s efficacy .

Scientific Research Applications

SEN177 has a wide range of scientific research applications:

    Chemistry: SEN177 is used as a tool compound to study the inhibition of glutaminyl cyclase and its effects on protein aggregation.

    Biology: In biological research, SEN177 helps in understanding the role of glutaminyl cyclase in cellular processes and its potential as a therapeutic target.

    Medicine: SEN177 is being investigated for its potential in treating neurodegenerative diseases, particularly Huntington’s disease, by reducing protein aggregation.

    Industry: SEN177’s inhibitory properties are explored for developing new drugs and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SEN177

SEN177 stands out due to its high potency and specificity for glutaminyl cyclase, with an IC50 of 0.013 μM for QPCTL and a Ki of 20 nM for human QPCT. Its ability to significantly reduce mutant huntingtin oligomerization and decrease neuronal aggregates makes it a unique and valuable compound for neurodegenerative disease research .

Properties

IUPAC Name

2-fluoro-5-[2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyridin-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6/c1-24-12-22-23-17(24)13-6-9-25(10-7-13)18-15(3-2-8-20-18)14-4-5-16(19)21-11-14/h2-5,8,11-13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIAMIPUWJQSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCN(CC2)C3=C(C=CC=N3)C4=CN=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2117405-13-5
Record name 3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine
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3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine
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3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine
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3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine
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3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine
Reactant of Route 6
3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]pyridine

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